7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
“7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound with the empirical formula C10H12ClNO4 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 245.66 . Its structure can be represented by the SMILES stringCOC(OC)c1c(Cl)cnc2OCCOc12
. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 245.66 . The SMILES string representing its structure isCOC(OC)c1c(Cl)cnc2OCCOc12
.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
The synthesis of new compounds containing 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system, including derivatives such as 2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine and 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,4′-piperidine, has been achieved starting from 2-chloro-3-pyridinol. These compounds were synthesized using the Smiles rearrangement and flash column chromatography for isomer separation (Soukri et al., 2003).
Synthetic Route Development
Researchers have developed new synthetic routes to previously unattainable 3-substituted 2,3-dihydro-1,4-dioxino[2,3-b]pyridines, demonstrating the compound's versatility for chemical modifications. These routes typically start from 2-chloro-3-oxiranylmethoxypyridine and involve treatment with various nucleophile reagents (Benarab et al., 1993).
Potential Applications in Drug Discovery
Drug Precursors
The compound has been used in the synthesis of imidazo[1,2-h][1,7]naphthyridines, which act as precursors in the synthesis of drugs inhibiting gastric H+/K+-ATPase, a key target in treating various gastrointestinal disorders (Senn-Bilfinger et al., 2008).
Scaffolds for Drug Discovery
Novel analogs of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized with modifications in the non-aromatic ring. Due to the presence of a versatile hydroxymethyl group, these scaffolds are considered attractive intermediates for potential therapeutic agents (Bartolomea et al., 2003).
Molecular Structure and Electrophysical Studies
- Molecular Structure Analysis: Studies have been conducted on methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines, examining their molecular structure, electrochemical properties, and electron paramagnetic resonance (EPR). These studies provide insights into the compound's behavior under various conditions, relevant for further applications in material science and chemistry (Bueno et al., 1999).
properties
IUPAC Name |
7-chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-13-10(14-2)7-6(11)5-12-9-8(7)15-3-4-16-9/h5,10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZAXAGRAFMJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C2C(=NC=C1Cl)OCCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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